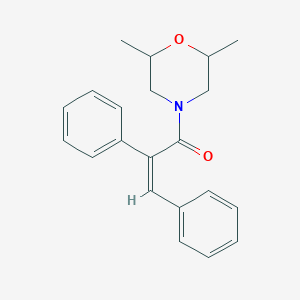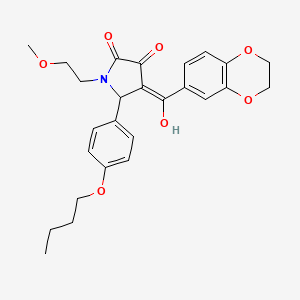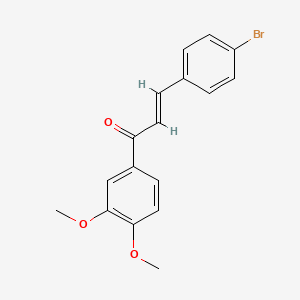![molecular formula C17H20N2O3 B5378378 N-{3-[(2,2-dimethylpropanoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B5378378.png)
N-{3-[(2,2-dimethylpropanoyl)amino]-4-methylphenyl}-2-furamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{3-[(2,2-dimethylpropanoyl)amino]-4-methylphenyl}-2-furamide, commonly known as DMF, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMF is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 277.35 g/mol. In
作用機序
DMF exerts its therapeutic effects by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is responsible for regulating the expression of antioxidant and anti-inflammatory genes. DMF also inhibits the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which is involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
DMF has been shown to increase the levels of glutathione, an important antioxidant, in cells and tissues. It also reduces the levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in various disease models. DMF has been shown to have a protective effect on the central nervous system, reducing the severity of experimental autoimmune encephalomyelitis (EAE), a model of multiple sclerosis.
実験室実験の利点と制限
DMF has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, it has some limitations, such as its potential toxicity and the need for careful handling due to its reactive nature.
将来の方向性
There are several future directions for the research on DMF. One area of interest is the development of novel DMF derivatives with improved pharmacological properties. Another area of research is the investigation of the potential use of DMF in other disease models, such as cancer and neurodegenerative diseases. Additionally, the underlying mechanisms of DMF's immunomodulatory and anti-inflammatory effects need to be further elucidated to optimize its therapeutic potential.
Conclusion:
In conclusion, DMF is a promising compound that has potential therapeutic applications in various diseases due to its immunomodulatory and anti-inflammatory properties. Its mechanism of action involves the activation of the Nrf2 pathway and the inhibition of the NF-κB pathway. DMF has several advantages for lab experiments, but also some limitations that need to be considered. Further research is needed to fully understand the potential of DMF as a therapeutic agent.
合成法
DMF can be synthesized through a multi-step process involving the reaction of 4-methyl-3-nitrobenzene with 2,2-dimethylpropanoic acid, followed by reduction, amidation, and cyclization. The final product is obtained by recrystallization from a suitable solvent.
科学的研究の応用
DMF has been extensively studied for its potential therapeutic applications in various diseases, including multiple sclerosis, psoriasis, and inflammatory bowel disease. It has been shown to have immunomodulatory and anti-inflammatory properties, which make it a promising candidate for the treatment of autoimmune diseases.
特性
IUPAC Name |
N-[3-(2,2-dimethylpropanoylamino)-4-methylphenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-11-7-8-12(18-15(20)14-6-5-9-22-14)10-13(11)19-16(21)17(2,3)4/h5-10H,1-4H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SADMYUCXSXDXHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(dimethylamino)methyl]-1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-3-pyrrolidinol](/img/structure/B5378301.png)
![1-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5378319.png)
![2,2-dimethyl-N-{1-[4-(methylsulfonyl)phenyl]propyl}propanamide](/img/structure/B5378326.png)
![ethyl 1-[3-methyl-3-(5-methyl-2-furyl)butyl]-4-piperidinecarboxylate](/img/structure/B5378328.png)
![2-[1-(4-chloro-3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-isopropyl-N-methylacetamide](/img/structure/B5378331.png)
![N-(2-methoxyethyl)-1'-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5378334.png)

![3-(3-chlorophenyl)-7-(3-thienyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5378356.png)
![1-{4-[5-({[2-(dimethylamino)ethyl]amino}methyl)-2-furyl]phenyl}ethanol dihydrochloride](/img/structure/B5378358.png)
![3-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}-5-methoxy-1H-indazole](/img/structure/B5378361.png)
![2-({[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)imidazo[1,2-a]pyridine](/img/structure/B5378376.png)
![2-{[2-(benzoylamino)-3-(4-bromophenyl)acryloyl]amino}ethyl acetate](/img/structure/B5378377.png)
